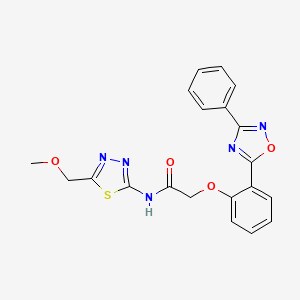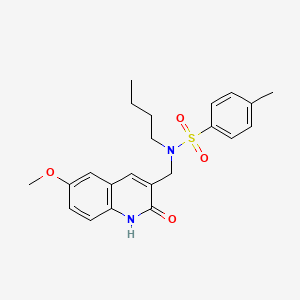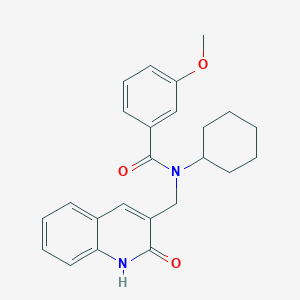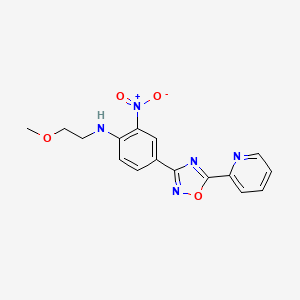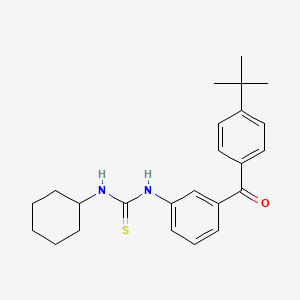
1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea, also known as CGP 37157, is a potent inhibitor of the mitochondrial Na+/Ca2+ exchanger. It has been extensively studied in scientific research for its potential therapeutic applications in various diseases and conditions.
Mécanisme D'action
The mechanism of action of 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157 involves the inhibition of the mitochondrial Na+/Ca2+ exchanger, which is responsible for the regulation of intracellular Ca2+ homeostasis. By inhibiting the Na+/Ca2+ exchanger, 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157 reduces the influx of Ca2+ into the mitochondria, which in turn reduces the production of reactive oxygen species and prevents mitochondrial dysfunction.
Biochemical and Physiological Effects:
1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157 has been shown to have several biochemical and physiological effects, including the reduction of oxidative stress, the inhibition of apoptosis, and the improvement of mitochondrial function. In addition, 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157 has been reported to enhance the activity of antioxidant enzymes and reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157 has several advantages for lab experiments, including its well-established synthesis method, its potent inhibitory effect on the mitochondrial Na+/Ca2+ exchanger, and its extensive scientific research application. However, 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157 also has some limitations, including its high cost, its potential toxicity, and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the scientific research on 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157, including the investigation of its potential therapeutic applications in other diseases and conditions, the development of more efficient synthesis methods, and the exploration of its mechanism of action at the molecular level. In addition, the use of 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157 in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential toxicity.
Méthodes De Synthèse
The synthesis of 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157 involves several steps, including the reaction of 3-(4-(tert-butyl)benzoyl)phenyl isocyanate with cyclohexylamine to form the intermediate 1-(3-(4-(tert-butyl)benzoyl)phenyl)-3-cyclohexylurea. This intermediate is then treated with thiourea to obtain the final product, 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157. The synthesis method of 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157 has been well-established and is widely used in scientific research.
Applications De Recherche Scientifique
1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157 has been extensively studied for its potential therapeutic applications in various diseases and conditions, including cardiac ischemia-reperfusion injury, neurodegenerative diseases, and cancer. In cardiac ischemia-reperfusion injury, 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157 has been shown to reduce the size of myocardial infarction and improve cardiac function. In neurodegenerative diseases, 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157 has been reported to protect against neuronal damage and improve cognitive function. In cancer, 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157 has been found to inhibit tumor growth and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
1-[3-(4-tert-butylbenzoyl)phenyl]-3-cyclohexylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2OS/c1-24(2,3)19-14-12-17(13-15-19)22(27)18-8-7-11-21(16-18)26-23(28)25-20-9-5-4-6-10-20/h7-8,11-16,20H,4-6,9-10H2,1-3H3,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRFJJKUVIWAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=S)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7709996.png)


